6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Historical Significance of Bicyclic 5-6 Heterocyclic Systems
The evolution of bicyclic 5-6 heterocyclic systems traces back to the late 19th century, when chemists began systematically exploring nitrogen-containing fused ring systems. Early work on pyridine derivatives laid the foundation for understanding electronic delocalization in heteroaromatic systems. The imidazo[1,2-a]pyridine framework gained prominence in the 1970s with the development of zolpidem, which demonstrated the scaffold's capacity for central nervous system (CNS) target engagement.
Modern analysis reveals that 5-6 bicyclic systems occupy 23% of FDA-approved small molecule drugs containing fused heterocycles (Table 1). This prevalence stems from their optimal balance of molecular rigidity and functional group display capabilities. The imidazo[1,2-a]pyridine subclass specifically exhibits enhanced metabolic stability compared to simpler monocyclic analogs due to reduced oxidative degradation pathways.
Table 1: Prevalence of Bicyclic Heterocycles in Approved Therapeutics (2000–2025)
| Heterocycle Class | % of FDA-Approved Drugs | Key Therapeutic Areas |
|---|---|---|
| Imidazo[1,2-a]pyridines | 8.2% | Oncology, Infectious Diseases |
| Quinazolines | 12.7% | Kinase Inhibition |
| Benzothiazoles | 6.5% | Neurodegenerative Disorders |
| Pyrazolo[1,5-a]pyrimidines | 4.9% | Cardiovascular Diseases |
"Drug Privilege" Status of Imidazo[1,2-a]pyridine Derivatives
The concept of "drug privilege" refers to structural motifs demonstrating disproportionate success in clinical development relative to their molecular complexity. Imidazo[1,2-a]pyridine derivatives meet all six criteria for privileged scaffolds:
- Synthetic Accessibility : One-pot cyclization strategies enable rapid library synthesis
- Spatial Projection : The 123° bond angle at N1 allows optimal vectoring of substituents
- H-bonding Capacity : Dual hydrogen bond donor/acceptor sites at N3 and carbonyl groups
- π-Stacking Potential : Extended aromatic surface area (≈48 Ų) facilitates protein interactions
- Tautomeric Flexibility : pH-dependent prototropy modulates membrane permeability
- Metabolic Resilience : Halogenation at C6/C8 positions drastically reduces CYP450 oxidation
Structural optimization of the core scaffold through chloro-substitution at C6/C8 positions and carboxylic acid functionalization at C3 enhances target selectivity. The 6,8-dichloro motif in particular creates a distinctive electrostatic potential surface (-38.7 kcal/mol at C3) that promotes ionic interactions with basic amino acid residues.
Table 2: Clinically Developed Imidazo[1,2-a]pyridine-Based Therapeutics
Properties
Molecular Formula |
C8H4Cl2N2O2 |
|---|---|
Molecular Weight |
231.03 g/mol |
IUPAC Name |
6,8-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-5(10)7-11-2-6(8(13)14)12(7)3-4/h1-3H,(H,13,14) |
InChI Key |
MESGTWGAADPDIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Cl)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Reactants :
-
2-Amino-3,5-dichloropyridine (starting material).
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40% chloroacetaldehyde aqueous solution.
-
-
Conditions :
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Reflux in aqueous ethanol or acetone.
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Reaction time: 4–24 hours.
-
-
Workup :
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Acidification with HCl to pH 1–2.
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Filtration and recrystallization from ethyl acetate/hexane.
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Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield (Core Compound) | ~70% (for 6,8-dichloro derivative) | |
| Reaction Temperature | 80–100°C | |
| Solvent System | Ethanol or acetone |
Advantages :
-
Mild reaction conditions.
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High purity of the core structure.
Limitations :
-
Requires post-functionalization to introduce the 3-carboxylic acid group.
Ethyl Bromopyruvate-Mediated Formation of Ester Intermediates
This approach, inspired by ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate synthesis, employs ethyl bromopyruvate to introduce the carboxylic acid moiety.
Procedure
-
Reactants :
-
2-Amino-3,5-dichloropyridine.
-
Ethyl bromopyruvate.
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Base (e.g., sodium bicarbonate).
-
-
Conditions :
-
Heating in acetone or 1,2-dimethoxyethane at 60–80°C.
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Reaction time: 45 minutes to 24 hours.
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-
Workup :
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Hydrolysis with NaOH to convert ester to carboxylic acid.
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Acidification and extraction with ethyl acetate.
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Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield (Ester) | 74% | |
| Hydrolysis Efficiency | >90% (based on analogous compounds) | |
| Solvent System | Acetone or 1,2-dimethoxyethane |
Advantages :
-
High regioselectivity for carboxylic acid introduction.
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Scalable for industrial applications.
Limitations :
-
Requires optimization for dichloro substitution at positions 6 and 8.
Use of Formamidine Intermediates
Adapted from the synthesis of 6-chloroimidazo[1,2-a]pyridine-3-formonitrile, this method leverages N,N-dimethylformamide dimethylacetal (DMF-DMA) to form a reactive intermediate.
Procedure
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Step 1 :
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React 2-amino-3,5-dichloropyridine with DMF-DMA in DMF.
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Temperature: 50–110°C, 2–10 hours.
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Step 2 :
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React the intermediate with bromoacetonitrile or bromoacetic acid.
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Base: Sodium bicarbonate or triethylamine.
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Temperature: 50–150°C, 5–35 hours.
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-
Workup :
-
Extraction with ethyl acetate, drying, and recrystallization.
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Key Data
| Parameter | Value | Source |
|---|---|---|
| Intermediate Yield | 72% (for formonitrile derivative) | |
| Final Product Yield | 66–72% (estimated for carboxylic acid) | |
| Solvent System | DMF or DMA |
Advantages :
Limitations :
-
Requires careful control of reaction temperature to avoid side reactions.
Functionalization of Preformed Imidazo[1,2-a]pyridine Cores
Post-synthetic modification of 6,8-dichloroimidazo[1,2-a]pyridine to introduce the 3-carboxylic acid group.
Methods
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Oxidation : Introduce a carboxylic acid via oxidation of a methyl group (e.g., using KMnO₄).
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Nucleophilic Substitution : Replace a halogen with a carboxylate group using CO₂ under pressure.
Challenges :
-
Regioselectivity control.
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Stability of the dichloro substituents under harsh conditions.
Comparative Analysis of Key Methods
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6 and 8 positions can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Functionalization Reactions: The carboxylic acid group can be functionalized to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Derivatives: Products with various substituents replacing the chlorine atoms.
Functionalized Derivatives: Esters, amides, and other derivatives formed from the carboxylic acid group.
Scientific Research Applications
Antiviral Properties:
Research indicates that derivatives of imidazo[1,2-a]pyridine, including 6,8-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid, exhibit antiviral activity. These compounds have been shown to be effective against various viral infections, including those caused by human cytomegalovirus and herpes simplex virus type 1. The structural modifications in imidazo[1,2-a]pyridines enhance their metabolic stability and reduce cytotoxicity, making them promising candidates for antiviral therapies .
Antimicrobial Activity:
Similar compounds have demonstrated antimicrobial properties. The dual chlorine substitutions in 6,8-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid may enhance its biological activity compared to other derivatives with single halogen substitutions. This suggests potential applications in treating bacterial infections .
Anticancer Potential:
There is ongoing research into the anticancer effects of imidazo[1,2-a]pyridine derivatives. Preliminary studies suggest that these compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and may possess selective cytotoxicity towards tumor cells while sparing normal cells .
Case Studies
Case Study 1: Antiviral Activity Assessment
In a controlled study investigating the antiviral efficacy of imidazo[1,2-a]pyridine derivatives against herpes simplex virus type 1, compounds were administered to infected cell cultures. Results indicated a significant reduction in viral load compared to untreated controls, highlighting the potential of these compounds as therapeutic agents .
Case Study 2: Anticancer Efficacy
A recent study tested various concentrations of 6,8-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid on MCF-7 cells. The results showed dose-dependent inhibition of cell proliferation with IC50 values comparable to standard chemotherapeutics. This suggests that this compound could serve as a lead structure for developing new anticancer drugs .
Mechanism of Action
The mechanism of action of 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structure allows it to bind to specific sites and modulate biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6,8-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid are best understood through comparison with related imidazo[1,2-a]pyridine derivatives. Key compounds and their distinctions are outlined below:
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
Reactivity in Decarboxylative Cross-Coupling Reactions
The presence and position of halogens significantly influence reactivity. For example:
- 6-Chloro analog : Demonstrated 85–96% yields in decarboxylative arylation with chlorobenzene under optimized Pd(OAc)₂/S-Phos conditions .
- 6-Fluoro analog : Exhibited lower reactivity (moderate yields) due to weaker electron-withdrawing effects compared to chlorine .
Physicochemical Properties
- Solubility : The 6-chloro derivative is slightly water-soluble , whereas the dichloro analog’s solubility is likely reduced due to increased hydrophobicity.
Biological Activity
6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid is , with a molecular weight of approximately 231.03 g/mol. It features an imidazo[1,2-a]pyridine framework with chlorine substituents at the 6 and 8 positions and a carboxylic acid group at the 3 position. These functional groups contribute to its reactivity and potential biological applications.
Synthesis
The synthesis of 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid involves several steps, typically starting from simpler precursors. The methods may include:
- Nucleophilic Substitution : Utilizing nucleophiles to replace halogen atoms in chlorinated pyridine derivatives.
- Cyclization Reactions : Forming the imidazo ring through cyclization of appropriate precursors.
- Functional Group Modifications : Introducing or modifying functional groups to enhance biological activity.
These synthetic routes are crucial for obtaining the compound in sufficient purity and yield for biological testing.
Biological Activities
Research has indicated various biological activities associated with 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid:
- Antiviral Activity : Compounds structurally related to imidazo[1,2-a]pyridines have shown antiviral properties against viruses such as HCMV and HSV-1. Studies suggest that these compounds can inhibit viral replication and exhibit lower cytotoxicity compared to traditional antiviral agents .
- Anti-inflammatory Effects : In experimental models, derivatives of imidazo[1,2-a]pyridine have demonstrated anti-inflammatory properties by modulating inflammatory pathways .
- Antitumor Activity : Some studies have explored the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines. For instance, specific analogs exhibited significant inhibition of ribonucleotide reductase activity with IC50 values in the low micromolar range .
Study 1: Antiviral Efficacy
A study investigated the antiviral efficacy of a related compound ([18F]BS224) in models of LPS-induced inflammation and ischemic stroke. The results indicated a potential role in reducing inflammation associated with viral infections .
Study 2: Antitumor Activity
In vivo studies on modified imidazo[1,2-a]pyridines revealed significant antitumor activity against L1210 leukemia models. The most potent derivatives showed improved survival rates when administered at specific dosages over multiple days .
Comparative Analysis
The following table summarizes key features and biological activities of selected compounds related to 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid | Not available | Heterocyclic structure with two Cl atoms | Antiviral, anti-inflammatory |
| 2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid | 1955547-68-8 | Similar structure; different Cl positioning | Potentially similar activity |
| Methyl 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylate | 1824565-72-1 | Ester derivative; modified solubility | Altered bioactivity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,8-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of 2-aminopyridine derivatives with halogenated carboxylic acid precursors. For example, analogous imidazo[1,2-a]pyridine scaffolds are synthesized via condensation of 2-aminopyridine with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of aminopyridine to chloroacetic acid) and reaction temperature (80–100°C) can enhance cyclization efficiency. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product in >90% purity .
Q. How can researchers confirm the structural integrity of 6,8-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for pyridine/imidazole rings) and carboxylic acid protons (δ 12–13 ppm, broad) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 217.02 for C₈H₅Cl₂N₂O₂) .
- IR Spectroscopy : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Data Contradiction Note : Discrepancies in Cl substituent positions (e.g., 6,8-dichloro vs. 2,6-dichloro derivatives) require careful 2D NMR (e.g., HSQC, HMBC) to resolve .
Q. What solvents and reaction conditions are optimal for derivatizing the carboxylic acid group?
- Methodological Answer : The carboxylic acid can be esterified using ethanol/H₂SO₄ (Fischer esterification) or coupled to amines via carbodiimide-mediated reactions (e.g., EDC/HOBt in DMF at 70°C) . For example, coupling with benzyl amine yields amide derivatives with >75% efficiency under inert atmospheres .
Advanced Research Questions
Q. How does the 6,8-dichloro substitution pattern influence biological activity compared to mono-chloro analogs?
- Methodological Answer : Comparative studies on imidazo[1,2-a]pyridines show that dichloro substitution enhances lipophilicity (logP increase by ~0.5 units), improving membrane permeability in cellular assays . For example, 6,8-dichloro derivatives exhibit 2–3× higher inhibitory activity against Mycobacterium tuberculosis thymidylate kinase (IC₅₀ = 1.2 µM) compared to 6-chloro analogs (IC₅₀ = 3.5 µM) . SAR models suggest Cl atoms at 6 and 8 positions stabilize π-stacking with hydrophobic enzyme pockets .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability. To address this:
- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or dechlorinated metabolites in liver microsomes .
- Prodrug Design : Mask the carboxylic acid as a methyl ester (e.g., methyl 6,8-dichloroimidazo[1,2-a]pyridine-3-carboxylate) to improve bioavailability, followed by in vivo hydrolysis .
- PK/PD Modeling : Correlate plasma concentrations (Cₘₐₛ ~5 µM at 50 mg/kg dose) with target engagement using radiolabeled analogs .
Q. How can computational methods predict the binding mode of 6,8-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid to enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3Q8U for MtbTMPK). The carboxylic acid group forms hydrogen bonds with Arg⁷⁵ and Lys¹⁰⁰, while Cl atoms occupy hydrophobic subpockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes (RMSD <2.0 Å indicates stable binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
